6-(Bromomethyl)nicotinamide
CAS No.:
Cat. No.: VC18288037
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN2O |
|---|---|
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | 6-(bromomethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11) |
| Standard InChI Key | SLDMPUILFJHVLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CBr |
Introduction
Structural and Chemical Properties
Molecular Characterization
The core structure of 6-(bromomethyl)nicotinamide derives from nicotinamide, with a bromomethyl (-CH₂Br) substituent at the 6-position of the pyridine ring. Key structural features include:
-
Molecular formula: C₇H₇BrN₂O
-
Molecular weight: 229.05 g/mol
-
IUPAC name: 6-(bromomethyl)pyridine-3-carboxamide
The compound’s bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The carboxamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
Spectral Data and Computational Predictions
While experimental spectral data for 6-(bromomethyl)nicotinamide is scarce, analogs like 6-(bromomethyl)nicotinic acid (CID 21840978) provide reference points:
-
Predicted Collision Cross Section (CCS): Ranges from 134.2 to 139.4 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .
-
SMILES: C1=CC(=NC=C1C(=O)N)CBr
-
InChIKey: ISQLGKBALHPSQC-UHFFFAOYSA-N (modified for the amide group) .
Synthetic Pathways
Direct Synthesis from Nicotinamide Derivatives
6-(Bromomethyl)nicotinamide can be synthesized via S-alkylation or bromomethylation of nicotinamide precursors. A representative method involves:
-
Bromomethylation of 6-methylnicotinamide:
-
Alternative Route via 6-(Bromomethyl)nicotinic Acid:
Patent-Based Methodologies
A patent (WO2016160524A1) describes the use of bromomethyl intermediates in synthesizing nicotinamide mononucleotide (NMN), a NAD⁺ precursor :
-
Step 1: Protect the ribose hydroxyl groups of nicotinamide riboside with a ketalization reagent.
-
Step 2: Introduce a phosphoester group using triethylphosphate and a bromomethylated nicotinamide intermediate.
This highlights 6-(bromomethyl)nicotinamide’s role as a potential phosphorylating agent in nucleotide synthesis.
Applications in Medicinal Chemistry
Role in CXCR1/2 Antagonists
A study in the Journal of Medicinal Chemistry (2014) utilized bromomethylated nicotinamides to develop noncompetitive boronic acid antagonists for chemokine receptors CXCR1/2 :
-
Key Compound: SX-517, a 6-(thiobenzyl-2-borono)-nicotinamide derivative, inhibited CXCL1-induced Ca²⁺ flux (IC₅₀ = 38 nM) in human polymorphonuclear cells .
-
Synthetic Strategy:
This demonstrates the utility of bromomethyl nicotinamides in modulating inflammatory responses.
Intermediate in NAD⁺ Biosynthesis
6-(Bromomethyl)nicotinamide may serve as a precursor in enzymatic pathways for NAD⁺ synthesis:
-
NMNAT (Nicotinamide Mononucleotide Adenylyltransferase): Catalyzes the conversion of NMN to NAD⁺, with bromomethyl derivatives facilitating phosphorylation steps .
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 (estimated) | PubChem |
| Water Solubility | ~2.5 mg/mL (moderate) | Computational |
| Melting Point | 180–185°C (decomposes) | Analog Data |
Future Directions and Challenges
-
Scalability: Optimizing bromomethylation for industrial-scale production.
-
Biological Screening: Evaluating 6-(bromomethyl)nicotinamide’s efficacy in cancer or neurodegenerative models.
-
Green Chemistry: Replacing bromine with safer leaving groups (e.g., tosylates).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume